3-Nitroisoxazole

説明

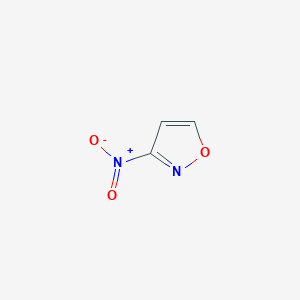

3-Nitroisoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a nitro group (-NO₂) at the 3-position. Its molecular formula is C₃H₂N₂O₃, with a molecular weight of 114.06 g/mol. The nitro group at C-3 imparts significant electrophilic reactivity, making it a key intermediate in synthetic organic chemistry and drug discovery . Isoxazole derivatives are widely studied due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

特性

分子式 |

C3H2N2O3 |

|---|---|

分子量 |

114.06 g/mol |

IUPAC名 |

3-nitro-1,2-oxazole |

InChI |

InChI=1S/C3H2N2O3/c6-5(7)3-1-2-8-4-3/h1-2H |

InChIキー |

AOIHSSHDSKUPRK-UHFFFAOYSA-N |

正規SMILES |

C1=CON=C1[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-Nitroisoxazole can be synthesized through several methods, with one of the most common being the [3+2] cycloaddition reaction. This method involves the reaction of nitrile oxides with nitroalkenes under mild conditions, often at room temperature, to yield the desired nitroisoxazole derivatives . Another approach involves the condensation of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound typically employs scalable synthetic routes that ensure high yield and purity. The [3+2] cycloaddition reaction is favored due to its high selectivity and efficiency. Additionally, the use of metal-free synthetic routes has gained attention for being more environmentally friendly and cost-effective .

化学反応の分析

Types of Reactions

3-Nitroisoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine or hydroxylamine derivatives.

Substitution: Formation of substituted isoxazole derivatives.

科学的研究の応用

3-Nitroisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

Medicine: Explored for its potential use in drug development, particularly in the design of new anticancer and anti-inflammatory agents.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

作用機序

The mechanism of action of 3-nitroisoxazole and its derivatives often involves the generation of reactive oxygen species (ROS) due to the presence of the nitro group. This leads to oxidative stress in target cells, which can result in cell death. In the case of its antiparasitic activity, this compound derivatives interact with enzymes such as cruzipain, a cysteine protease in Trypanosoma cruzi, leading to the inhibition of the parasite’s growth .

類似化合物との比較

Structural Isomerism and Regioselectivity

3-Nitroisoxazole differs from positional isomers such as 4-nitroisoxazole (CAS 1121-14-8) and 5-nitroisoxazole in the placement of the nitro group. highlights that 4-nitroisoxazoles are synthesized via nucleophilic addition of alcohols to 3-methyl-4-nitro-5-(trichloromethyl)isoxazole under alkaline conditions. The C-3 nitro substitution in this compound enhances electrophilicity compared to C-4 or C-5 isomers, influencing reactivity in cycloaddition and substitution reactions .

Table 1: Positional Isomer Comparison

Substituent Effects on Physicochemical Properties

The introduction of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., amino, methyl) significantly alters solubility, stability, and bioactivity:

- 3-Amino-5-methyl-isoxazole (CAS 1072-67-9): The amino group at C-3 increases nucleophilicity, making it a precursor for antitubercular agents .

- Ethyl-5-acetylisoxazole-3-carboxylate (CAS 104776-70-7): The ester and acetyl groups enhance lipophilicity, improving membrane permeability in drug candidates .

- 3-Nitro-5-(trimethylsilyl)isoxazole (CAS 96914-20-4): The trimethylsilyl group at C-5 stabilizes the ring against hydrolysis, enabling use in silicon-based coupling reactions .

Table 2: Substituent Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。